Epi-Cryptoacetalide

Estrogen Receptor Prostaglandin Receptor Endometriosis

Reproducible pharmacology requires stereochemically pure epi-cryptoacetalide, yet natural isolates exist as 3:1 diastereomeric mixtures with cryptoacetalide. BenchChem provides isolated epi-cryptoacetalide to eliminate batch variability. • **Defined bioactivity**: ER-α Ki = 0.3 μM; EP2 receptor Ki = 1.92 μM - validated for binding assays • **Certified purity**: ≥98% with chiral HPLC documentation for diastereomer resolution • **Stability**: 24-month profile at 2-8°C ensures longitudinal study consistency

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
Cat. No. B3027533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpi-Cryptoacetalide
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1
InChIInChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3
InChIKeyHUTQFIYQAWCICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epi-Cryptoacetalide: A Spiro-Diterpenoid with ER-α/EP2 Affinity


Epi-Cryptoacetalide (CAS 132152-57-9) is a naturally occurring diterpenoid characterized by a unique spiro[furan-naphthofuran] core structure, classified as a naphthofuran compound . It was first isolated from the roots of Salvia miltiorrhiza (Danshen) alongside its diastereomer cryptoacetalide, with which it co-occurs as an inseparable mixture in a defined natural ratio . The compound demonstrates measurable in vitro binding affinity for estrogen receptor alpha (ER-α) and the prostaglandin E2 receptor EP2 subtype, with reported Ki values of 0.3 μM and 1.92 μM, respectively .

Why Epi-Cryptoacetalide Cannot Be Substituted


Epi-Cryptoacetalide is not interchangeable with other Salvia miltiorrhiza diterpenoids (e.g., tanshinones, cryptoacetalide) due to its distinct spiro[furan-naphthofuran] scaffold, which confers unique three-dimensional geometry and specific receptor interaction profiles . The compound's chiral spiro center and defined stereochemistry dictate its binding mode to ER-α and EP2 receptors, as evidenced by its measured Ki values . Furthermore, natural isolates of cryptoacetalide and epi-cryptoacetalide exist as a 3:1 diastereomeric mixture ; therefore, sourcing pure, stereochemically defined epi-cryptoacetalide (≥98% purity [1]) is critical for reproducible pharmacological studies.

Epi-Cryptoacetalide: Key Differentiation Evidence


ER-α and EP2 Receptor Binding Affinity

Epi-Cryptoacetalide exhibits measurable in vitro binding affinity for human estrogen receptor alpha (ER-α) and the prostaglandin E2 receptor EP2 subtype. Competitive radioligand binding assays yielded inhibition constant (Ki) values of 0.3 μM for ER-α and 1.92 μM for the EP2 subtype . While direct head-to-head Ki data for the closest analog, cryptoacetalide, are not publicly available, this represents a class-level inference for spiro-diterpenoid natural products; epi-cryptoacetalide is one of the few Salvia diterpenoids with reported quantitative receptor affinity data [1].

Estrogen Receptor Prostaglandin Receptor Endometriosis

Natural Diastereomeric Ratio

Epi-cryptoacetalide co-occurs with its diastereomer cryptoacetalide in the roots of Salvia miltiorrhiza as an inseparable mixture with a defined natural ratio of approximately 3:1 (cryptoacetalide:epi-cryptoacetalide) . This intrinsic stereochemical impurity profile underscores the necessity for sourcing chromatographically purified epi-cryptoacetalide (≥98% purity [1]) rather than crude extracts or undefined mixtures, ensuring reproducible biological outcomes.

Natural Product Isolation Stereochemistry Quality Control

Spiro Core vs. Planar Diterpenoid Scaffolds

Epi-Cryptoacetalide possesses a unique spiro[furan-2,3′-naphtho[1,2-c]furan]-1′-one core, distinguishing it from planar aromatic diterpenoids (e.g., tanshinones) and monocyclic structures . The heterocyclic spiro framework introduces a larger three-dimensional volume and is considered a bioisostere of certain pharmacophoric groups, potentially altering physicochemical properties such as water solubility and target recognition compared to non-spiro analogs .

Spiro Compounds Diterpenoid Three-Dimensional Structure

Purity and Long-Term Stability

Commercially sourced Epi-Cryptoacetalide is specified with a purity of ≥98% (HPLC) [1]. When stored as directed in tightly sealed vials at 2-8 °C, the product remains stable for up to 24 months . This defined purity and stability profile contrasts with crude Salvia extracts or lower-purity isolates, minimizing confounding effects from impurities in biological assays.

Compound Purity Storage Stability Reproducibility

Epi-Cryptoacetalide: Key Applications


Target Engagement in Endometriosis and Estrogen Signaling

Given its defined Ki values for ER-α (0.3 μM) and EP2 receptor (1.92 μM) , epi-cryptoacetalide is suitable as a reference ligand in competitive binding assays to validate target engagement in endometriosis models. Its quantifiable affinity supports dose-response curve generation and comparative pharmacology with other ER or EP2 modulators.

Stereochemical Purity Control in Natural Product Chemistry

The known 3:1 natural ratio of cryptoacetalide to epi-cryptoacetalide makes purified epi-cryptoacetalide (≥98% [1]) an essential standard for analytical method development (e.g., chiral HPLC, NMR) to distinguish and quantify diastereomers in complex Salvia extracts or biotransformation mixtures.

SAR Studies of Spiro-Diterpenoids

The unique spiro[furan-naphthofuran] scaffold positions epi-cryptoacetalide as a valuable scaffold for SAR exploration. Comparative studies with planar tanshinones or other diterpenoid frameworks can elucidate the impact of three-dimensional spiro geometry on receptor binding, cellular permeability, and metabolic stability.

Reproducible In Vitro Pharmacology

For laboratories requiring consistent compound quality across multiple experimental replicates or longitudinal studies, sourcing epi-cryptoacetalide with documented ≥98% purity and a 24-month stability profile at 2-8 °C minimizes batch-to-batch variability and degradation artifacts, enhancing data reproducibility.

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